molecular formula C14H30O4 B14191627 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol CAS No. 920761-23-5

2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol

Cat. No.: B14191627
CAS No.: 920761-23-5
M. Wt: 262.39 g/mol
InChI Key: QXVDVLKWWGFOBN-UHFFFAOYSA-N
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Description

2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is an organic compound with the molecular formula C14H30O4. It is a versatile chemical used in various industrial applications due to its unique structural properties. The compound contains three hydroxyl groups, making it a valuable intermediate in the synthesis of polymers and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with 1-octanol under acidic or basic conditions. The reaction proceeds through an etherification process, where the hydroxyl group of 1-octanol reacts with the hydroxyl group of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often using catalysts to accelerate the reaction. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a crosslinking agent, enhancing the mechanical properties of polymers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
  • 1,1,1-Trimethylolpropane
  • 1,1,1-Tris(hydroxymethyl)propane

Uniqueness

2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic characteristics, such as surfactants and emulsifiers .

Properties

CAS No.

920761-23-5

Molecular Formula

C14H30O4

Molecular Weight

262.39 g/mol

IUPAC Name

2-ethyl-2-(1-hydroxyoctoxymethyl)propane-1,3-diol

InChI

InChI=1S/C14H30O4/c1-3-5-6-7-8-9-13(17)18-12-14(4-2,10-15)11-16/h13,15-17H,3-12H2,1-2H3

InChI Key

QXVDVLKWWGFOBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(O)OCC(CC)(CO)CO

Origin of Product

United States

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